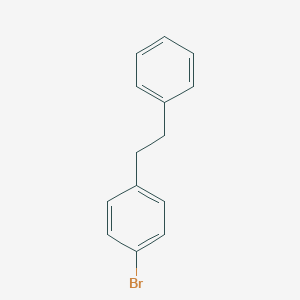

1-(4-Bromophenyl)-2-phenylethane

Description

1-(4-Bromophenyl)-2-phenylethane is a brominated aromatic compound characterized by a phenylethane backbone substituted with a 4-bromophenyl group. The bromine substituent enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, making this compound valuable in pharmaceuticals and materials science.

Properties

CAS No. |

14310-24-8 |

|---|---|

Molecular Formula |

C14H13Br |

Molecular Weight |

261.16 g/mol |

IUPAC Name |

1-bromo-4-(2-phenylethyl)benzene |

InChI |

InChI=1S/C14H13Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |

InChI Key |

FTRWFZZSIXRXFI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)Br |

Other CAS No. |

14310-24-8 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

1-(4-Bromophenyl)-2-phenylethane is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo several chemical reactions, including:

- Oxidation : The compound can be oxidized to form carboxylic acids or other derivatives.

- Reduction : It can be reduced to alcohols or other reduced forms.

- Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids, ketones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols, alkanes |

| Substitution | Sodium methoxide, potassium cyanide | Functional group-modified compounds |

Recent studies have highlighted the potential biological activities of this compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For example, derivatives of this compound have been evaluated for their ability to inhibit specific enzymes involved in cancer progression, particularly in human breast adenocarcinoma cell lines (MCF7), showing significant inhibitory effects on cell proliferation .

Antimicrobial Activity

Additionally, it has demonstrated antimicrobial properties against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism appears to involve disruption of microbial lipid biosynthesis critical for maintaining cell integrity .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design and development. Its structural characteristics allow it to interact with various biological targets, which may lead to the development of new therapeutic agents.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique reactivity makes it valuable in synthesizing compounds used in various industrial processes.

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on MCF7 cells. The results indicated that the compound inhibited cell proliferation significantly, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against a range of pathogens. The study highlighted its mechanism of action involving lipid biosynthesis disruption in microbial cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Bromophenyl)-2-phenylethanone (CAS 2001-29-8)

- Structure: Replaces the ethane group with a ketone (ethanone).

- Properties : Higher polarity due to the carbonyl group, leading to increased solubility in polar solvents. The ketone group also enhances reactivity in nucleophilic additions and condensations.

- Similarity Score : 0.85–0.95 (varies by database) .

1-(4-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3)

- Structure : Introduces a fluorine atom at the 2-position of the bromophenyl ring.

- Synthesis : Prepared via halogen-exchange reactions or directed ortho-metalation .

1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone

Extended Conjugation Systems

1-(4'-Bromo-4-biphenylyl)-2-phenylethanone

Heterocyclic Derivatives

2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (CAS 88675-47-2)

- Structure : Includes an azepan (7-membered nitrogen heterocycle) substituent.

- Reported in pharmaceutical research for CNS activity .

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-2-phenylethane | C₁₄H₁₃Br | 261.16 | Bromophenyl, phenylethane | Low polarity, lipophilic |

| 1-(4-Bromophenyl)-2-phenylethanone | C₁₄H₁₁BrO | 275.14 | Bromophenyl, ketone | High reactivity in nucleophilic additions |

| 1-(4-Bromo-2-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | Bromo, fluoro, ketone | Enhanced metabolic stability |

| 2-(Azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone | C₂₀H₂₂BrNO | 372.30 | Azepan, ketone | Steric hindrance, CNS activity potential |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromophenyl)-2-phenylethane, and how can reaction conditions be optimized for high purity?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or coupling reactions. For example, bromophenyl precursors are reacted with phenylethane derivatives under anhydrous conditions using Lewis acids (e.g., AlCl₃) as catalysts. Key steps include strict control of stoichiometry (1:1.2 molar ratio of bromophenyl to phenylethane derivatives) and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) followed by recrystallization in ethanol yields >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃); the bromophenyl group typically shows a singlet at δ 7.45–7.55 ppm for aromatic protons, while the phenylethane moiety resonates at δ 2.85–3.10 ppm (methylene group) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (277.1564 g/mol) with a base peak at m/z 277 (M⁺) and fragment ions at m/z 198 (loss of Br) .

- X-ray Diffraction : Single-crystal analysis using SHELX software (e.g., SHELXL-2018) refines unit cell parameters (space group P2₁/c) and validates bond lengths/angles .

Advanced Research Questions

Q. How do reaction mechanisms and regioselectivity vary in cycloaddition reactions involving this compound derivatives?

- Methodological Answer : In [3+2] cycloadditions with nitrile imines, regioselectivity is governed by electronic effects of the bromophenyl group. Computational studies (e.g., Molecular Electron Density Theory, MEDT) reveal that the bromine substituent enhances electrophilicity at the para position, favoring Δ²-pyrazoline formation. Experimental validation involves tracking reaction intermediates via HPLC and isolating products under low-temperature (−20°C) conditions to prevent CHCl₃ elimination .

Q. How can contradictions in crystallographic data for halogenated analogs of this compound be resolved?

- Methodological Answer : Discrepancies in bond lengths/angles often arise from twinning or poor diffraction quality. Use high-resolution data (d-spacing < 0.8 Å) and SHELXPRO’s twin refinement module. For example, refine twinned crystals (twin law -h, -k, l) with a BASF parameter < 0.3 to improve R-factors (R₁ < 5%). Cross-validate with DFT-optimized geometries (B3LYP/6-311++G**) .

Q. What is the impact of fluorination on the reactivity of this compound derivatives?

- Methodological Answer : Introducing trifluoromethyl groups (e.g., 1-(4-Bromophenyl)-2,2,2-trifluoroethanone) increases electrophilicity at the carbonyl carbon. This enhances nucleophilic aromatic substitution (SNAr) rates by 3–5× compared to non-fluorinated analogs. Characterize using ¹⁹F NMR (δ −62 to −65 ppm for CF₃) and monitor kinetics via UV-Vis spectroscopy (λ = 260 nm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for halogenated derivatives?

- Methodological Answer : Variations in melting points (e.g., 65–66°C vs. 68–70°C) often stem from polymorphic forms or solvent residues. Perform differential scanning calorimetry (DSC) at 10°C/min to identify polymorph transitions. Recrystallize using mixed solvents (e.g., dichloromethane/hexane) and validate purity via GC-MS (retention time ±0.1 min) .

Experimental Design Considerations

Q. What strategies minimize byproduct formation in multi-step syntheses of bromophenyl-phenylethane hybrids?

- Methodological Answer :

- Stepwise Protection : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites during intermediate steps.

- Flow Chemistry : Continuous flow reactors (residence time 10–15 min) reduce side reactions by maintaining precise temperature (50–60°C) and reagent mixing.

- In Situ Monitoring : Employ FTIR probes to track carbonyl intermediates (C=O stretch at 1680–1720 cm⁻¹) and adjust stoichiometry dynamically .

Theoretical and Computational Frameworks

Q. Which computational models best predict the stability of this compound in oxidative environments?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates HOMO-LUMO gaps (ΔE ≈ 5.2 eV), indicating moderate oxidative stability. Molecular dynamics (MD) simulations (NAMD, 298 K, 1 atm) model degradation pathways, showing C-Br bond cleavage as the rate-limiting step (activation energy ~25 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.